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Compound of Interest

Compound Name: 2-(Hexyloxy)ethanol

Cat. No.: B090154 Get Quote

Cross-Referencing Spectroscopic Data for 2-
(Hexyloxy)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comparative

analysis of spectroscopic data for 2-(Hexyloxy)ethanol from prominent databases: the

National Institute of Standards and Technology (NIST) and the Spectral Database for Organic

Compounds (SDBS).

This document summarizes the available Infrared (IR), Mass Spectrometry (MS), and Nuclear

Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for straightforward

cross-referencing. Detailed experimental methodologies, where available, are also provided to

ensure the reproducibility and accurate interpretation of the presented data.

Summary of Spectroscopic Data
The following tables provide a side-by-side comparison of the key spectroscopic data points for

2-(Hexyloxy)ethanol obtained from NIST and SDBS.

Infrared (IR) Spectroscopy
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Database Technique
Major Absorption Bands
(cm⁻¹)

NIST Gas Phase

3670 (O-H stretch), 2937 (C-H

stretch), 2874 (C-H stretch),

1468, 1378, 1125 (C-O

stretch), 1069, 890

SDBS Liquid Film

3424 (O-H stretch, broad),

2931 (C-H stretch), 2859 (C-H

stretch), 1466, 1378, 1117 (C-

O stretch), 1063, 888, 726

Mass Spectrometry (MS)
Database Ionization Method

Major Peaks (m/z) and
Relative Intensities

NIST Electron Ionization (EI)

45 (100%), 43 (58%), 57

(52%), 29 (48%), 71 (42%), 87

(35%), 41 (32%), 27 (28%), 56

(20%), 101 (5%)

SDBS Electron Ionization (EI)

45 (100%), 43 (57%), 57

(51%), 29 (47%), 71 (42%), 87

(35%), 41 (31%), 27 (27%), 56

(20%), 101 (5%)

Carbon-13 (¹³C) NMR Spectroscopy
Database Solvent Chemical Shifts (ppm)

SDBS CDCl₃
72.5, 71.7, 61.8, 31.8, 29.7,

25.9, 22.7, 14.1

ChemicalBook CDCl₃
72.5, 71.7, 61.8, 31.8, 29.7,

25.9, 22.7, 14.1[1]

Proton (¹H) NMR Spectroscopy
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Database Solvent
Chemical Shifts (ppm) and
Multiplicities

SDBS CDCl₃

3.72 (t), 3.56 (t), 3.48 (t), 2.15

(s, OH), 1.58 (quint), 1.30 (m),

0.90 (t)

Experimental Protocols
Detailed experimental parameters are crucial for the accurate interpretation and comparison of

spectroscopic data. The following sections outline the general methodologies employed for the

acquisition of the data presented.

Infrared (IR) Spectroscopy
NIST (Gas Phase): The spectrum was obtained from the NIST/EPA Gas-Phase Infrared

Database. This typically involves introducing the sample into a gas cell and analyzing it with

a Fourier Transform Infrared (FTIR) spectrometer. The spectra are usually measured at a

specific resolution, but concentration information is often not available, precluding the

calculation of molar absorptivity.

SDBS (Liquid Film): The spectrum was likely acquired by placing a thin film of the neat liquid

between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Mass Spectrometry (MS)
NIST and SDBS (Electron Ionization - EI): The mass spectra were obtained using electron

ionization. In this technique, the gaseous sample is bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions

are then separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
SDBS and ChemicalBook (¹³C and ¹H NMR): The NMR spectra were recorded on a

spectrometer operating at a specific frequency (e.g., 90 MHz for the ¹³C spectrum from

ChemicalBook) using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are
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reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane

(TMS).

Data Cross-Referencing Workflow
The process of cross-referencing spectroscopic data from multiple sources is a critical step in

compound verification. The following diagram illustrates a logical workflow for this process.
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Caption: Workflow for cross-referencing spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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